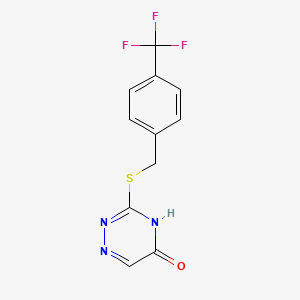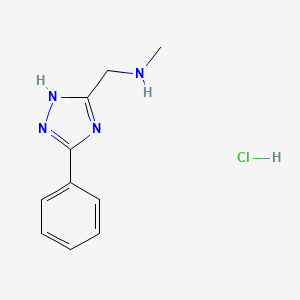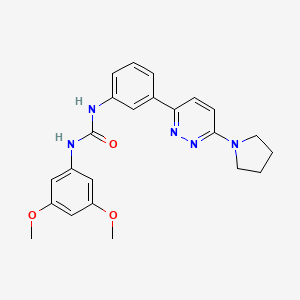
3-((4-(trifluoromethyl)benzyl)thio)-1,2,4-triazin-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-((4-(trifluoromethyl)benzyl)thio)-1,2,4-triazin-5(4H)-one” is a triazinone derivative with a trifluoromethylbenzylthio substituent at the 3-position. Triazinones are a class of heterocyclic compounds containing a 1,2,4-triazine ring, which is a six-membered ring with three nitrogen atoms . The trifluoromethyl group is a common substituent in medicinal chemistry due to its ability to modulate the physical-chemical properties of drug molecules .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,2,4-triazin-5(4H)-one ring and the 4-(trifluoromethyl)benzylthio substituent. The trifluoromethyl group is a strong electron-withdrawing group, which could influence the electronic properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the trifluoromethyl group and the 1,2,4-triazin-5(4H)-one ring. The trifluoromethyl group is known to undergo various reactions, including nucleophilic substitution and addition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the trifluoromethyl group and the 1,2,4-triazin-5(4H)-one ring. The trifluoromethyl group is highly electronegative and lipophilic, which could influence the compound’s solubility, boiling point, and other physical-chemical properties .Applications De Recherche Scientifique
Reactivity and Synthetic Applications
1,2,4-Triazines and their derivatives have been explored for their unique reactivity and potential in creating novel chemical entities. For instance, the reactivity of hypervalent iodine trifluoromethylating reagents towards tetrahydrofuran (THF) has been studied, showcasing the ability to introduce trifluoromethyl ethers through a ring-opening reaction, which could be related to the reactivity patterns of similar compounds (Fantasia, Welch, & Togni, 2010).
Molecular Synthesis
Efficient synthesis methods for spirotetrahedral heterocycles containing the triazine nucleus have been developed, demonstrating the versatility of triazine derivatives in forming complex structures with potential for various applications, including microbiological activities (Dabholkar & Ravi, 2010).
Metallochromic Properties
Phenothiazine derivatives with cruciform structures have been synthesized, showing significant shifts in emission upon exposure to different metal ions, indicating potential applications in sensing and molecular electronics (Hauck et al., 2007).
Antimicrobial Activity
Triazine derivatives have been explored for their antimicrobial properties, indicating the potential of such compounds in developing new antimicrobial agents. The structure-activity relationship studies provide insights into designing compounds with enhanced biological activities (Fang et al., 2011).
Corrosion Inhibition
Benzothiazole derivatives have been investigated for their effectiveness as corrosion inhibitors, highlighting the practical applications of triazine and related compounds in protecting materials against corrosion, which is crucial in industrial applications (Hu et al., 2016).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4H-1,2,4-triazin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N3OS/c12-11(13,14)8-3-1-7(2-4-8)6-19-10-16-9(18)5-15-17-10/h1-5H,6H2,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYVOXCNPVIHZIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NN=CC(=O)N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]piperazine](/img/structure/B2735850.png)
![ethyl 3-carbamoyl-2-(4-(N,N-diethylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2735853.png)



![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide](/img/structure/B2735858.png)

![Tert-butyl N-[1-(5-bromopyrazin-2-yl)piperidin-3-yl]carbamate](/img/structure/B2735860.png)
![Methyl 6-acetyl-2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2735861.png)
![3-{2-[2-(Diethylamino)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetamido}benzoic acid](/img/structure/B2735862.png)

![1-(2-(4-isopropylphenyl)-2-oxoethyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2735869.png)
![2-({1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}amino)-N-(cyanomethyl)acetamide](/img/structure/B2735870.png)
